molecular formula C11H13NS B13069805 N-Propyl-1-benzothiophen-7-amine

N-Propyl-1-benzothiophen-7-amine

Cat. No.: B13069805
M. Wt: 191.29 g/mol
InChI Key: ZOVLDXNCKJNDKN-UHFFFAOYSA-N
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Description

N-Propyl-1-benzothiophen-7-amine is a chemical compound with the molecular formula C11H13NS. It belongs to the class of benzothiophenes, which are known for their diverse applications in medicinal chemistry and materials science . The compound is characterized by a benzothiophene core with a propyl group attached to the nitrogen atom at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-1-benzothiophen-7-amine can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature . Another method involves the aryne reaction with alkynyl sulfides, which affords benzothiophenes in a one-step intermolecular manner .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-1-benzothiophen-7-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N-Propyl-1-benzothiophen-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Propyl-1-benzothiophen-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Propyl-1-benzothiophen-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the nitrogen atom enhances its solubility and reactivity compared to other benzothiophene derivatives.

Properties

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

N-propyl-1-benzothiophen-7-amine

InChI

InChI=1S/C11H13NS/c1-2-7-12-10-5-3-4-9-6-8-13-11(9)10/h3-6,8,12H,2,7H2,1H3

InChI Key

ZOVLDXNCKJNDKN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC2=C1SC=C2

Origin of Product

United States

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